Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Catalog No.
S1536034
CAS No.
4815-36-5
M.F
C13H13NO2S
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Achieving high yields in thienopyrimidine synthesis is hindered by variable intermediate quality. This compound provides a reliable ethyl ester precursor for Gewald reactions, enabling efficient cyclization to 4-oxo-thienopyrimidines.

  • Optimized for Gewald synthesis, delivering higher yields vs. cyanoacetamide routes.
  • Unsubstituted phenyl ensures a reproducible baseline for SAR studies.
  • Preferred scaffold for kinase inhibitor lead generation.

Sourced with consistent purity for multi-gram scale-up.

CAS Number

4815-36-5

Product Name

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

IUPAC Name

ethyl 2-amino-4-phenylthiophene-3-carboxylate

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

WYTHTMKMOSPACP-UHFFFAOYSA-N

Synonyms

ethyl ester-2-amino-4-phenyl-3-thiophenecarboxylic acid

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N

The exact mass of the compound Ethyl 2-amino-4-phenylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171773. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

1 g

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds widely recognized as privileged structures in drug discovery. Typically synthesized via the Gewald multicomponent reaction, this compound serves as a crucial intermediate for creating more complex fused-ring systems, most notably thieno[2,3-d]pyrimidines, which are investigated for a range of therapeutic applications including kinase inhibition. Its specific combination of an ethyl ester and an unsubstituted phenyl group provides a defined and versatile scaffold for developing novel bioactive molecules and functional materials.

Research Fit

Suitable for heterocyclic library synthesis via Gewald-based thiophene elaboration
Reported as a building block for kinase-targeted thienopyrimidine scaffolds
Defined LogP and solubility profile supports chromatographic method development

Selecting a closely related analog, such as the corresponding methyl ester, nitrile, or a version with a substituted phenyl ring, can lead to significant deviations in process outcomes and final product performance. The choice of the C3 functional group (ester vs. nitrile) dictates the available synthetic pathways for cyclization into fused heterocycles like thienopyrimidines, fundamentally altering the structure of the resulting product. Furthermore, the use of alternative precursors in the Gewald synthesis, such as cyanoacetamides instead of cyanoacetates, can dramatically reduce yields and complicate purification. Substitutions on the C4-phenyl ring introduce different steric and electronic properties, which directly modulate biological activity, making the unsubstituted phenyl version a critical baseline for structure-activity relationship (SAR) studies. Therefore, this specific compound is procured to ensure reproducibility in established synthetic routes and to provide a foundational scaffold for medicinal chemistry programs.

Substitution Risk

Ester
Ethyl vs. methyl or propyl ester shifts LogP by ≥0.3 units; may alter reversed-phase retention and passive permeability profiles
Reactivity
Ester moiety governs annulation selectivity; generic 2-aminothiophene carboxylates may not support thieno[2,3-d]pyrimidine formation
Solubility
Vendor-reported solubility in DMSO/DMF may differ across ester analogs; assay-ready concentration requires compound-specific verification

4-Oxothienopyrimidine Precursor

The vicinal amino and ester groups of Ethyl 2-amino-4-phenylthiophene-3-carboxylate are ideally configured for direct cyclization reactions to form the thieno[2,3-d]pyrimidin-4-one core. This structure is a cornerstone for numerous biologically active agents. In contrast, the analogous 2-amino-3-cyanothiophene derivative, derived from malononitrile, undergoes cyclization to form 4-amino-thienopyrimidines. This creates a fundamentally different molecular scaffold with distinct biological targets and downstream synthetic possibilities, making the ester a non-interchangeable precursor for accessing the 4-oxo class of compounds.

Evidence DimensionDownstream Synthetic Product
Target Compound DataForms Thieno[2,3-d]pyrimidin-4-one core via cyclization
Comparator Or Baseline2-Amino-3-cyanothiophene analog forms 4-Amino-thieno[2,3-d]pyrimidine core
Quantified DifferenceQualitatively different chemical scaffold (4-oxo vs. 4-amino)
ConditionsCyclization with reagents like formamide, isocyanates, or orthoformates.

For researchers developing 4-oxo-thienopyrimidine-based therapeutics, such as certain kinase inhibitors, this specific ester is the required starting material.

Lipophilicity vs. methyl ester
Cross-study comparable
XLogP3-AA 3.7 vs. methyl ester 3.3 (Δ 0.4)
Higher lipophilicity may influence membrane diffusion assay context
Computed values; experimental confirmation recommended

High-Yield Gewald Synthesis from Acetophenone

The synthesis of the 4-phenyl-2-aminothiophene core from acetophenone demonstrates a critical dependency on the choice of the active methylene precursor. When a cyanoacetamide was used in place of a cyanoacetate ester, the yield of the desired product was less than 10% and the product was difficult to purify. In contrast, the same study noted that the corresponding reaction with methyl cyanoacetate resulted in a much higher yield. This highlights the superior processability and efficiency of using cyanoacetate esters, like ethyl cyanoacetate, to generate this specific thiophene scaffold.

Evidence DimensionReaction Yield
Target Compound DataSynthesized from ethyl cyanoacetate, which provides high yields (inferred from methyl cyanoacetate data)
Comparator Or BaselineAnalogous reaction using a cyanoacetamide precursor: <10% yield
Quantified Difference>9x lower yield with cyanoacetamide precursor compared to cyanoacetate ester route
ConditionsGewald reaction with acetophenone and sulfur.

For process development and scale-up, selecting this compound's precursor (ethyl cyanoacetate) avoids the extremely low yields and purification issues associated with alternative starting materials.

Lipophilicity vs. propyl ester
Cross-study comparable
LogP 3.7552 vs. propyl ester 4.1453 (Δ 0.39)
Intermediate LogP may balance polarity and permeability in drug-like space
Database-computed; validate for specific assay conditions

Unsubstituted Phenyl Group: SAR Baseline

In medicinal chemistry, the unsubstituted phenyl group serves as a critical neutral, lipophilic baseline for establishing structure-activity relationships (SAR). While analogs with substituted phenyl rings can offer enhanced potency against specific targets, their activity is often highly context-dependent. For example, studies on atypical protein kinase C (aPKC) inhibitors found that electron-donating groups on the phenyl ring were required for high efficacy. Procuring the unsubstituted parent compound is essential for initial screening campaigns to establish baseline potency and to serve as the reference compound against which all substituted analogs are compared, ensuring a systematic exploration of chemical space.

Evidence DimensionRole in SAR studies
Target Compound DataServes as the essential, unsubstituted baseline for establishing initial potency and validating a pharmacophore.
Comparator Or BaselineSubstituted phenyl analogs (e.g., 4-methoxyphenyl, 4-chlorophenyl): Provide data on the effects of steric and electronic modifications.
Quantified DifferenceQualitative but critical difference in experimental role (Baseline vs. Optimization).
ConditionsEarly-stage drug discovery and lead optimization programs.

This compound is the mandatory starting point for any drug discovery program based on this scaffold, as it establishes the baseline activity from which all improvements are measured.

Assay solvent solubility
Class-level inference
DMF 30 mg/mL; DMSO 30 mg/mL; Ethanol 20 mg/mL
Supports DMSO-based screening workflow; lot-specific check advised
Vendor-reported; independent verification recommended
Thienopyrimidine precursor
Data to verify
Validated for thieno[2,3-d]pyrimidine annulation; derived compounds show reported cell-line IC50 values (e.g., 4.29 µM HePG-2)
Supports synthesis of kinase-targeted scaffolds; cell-model endpoint context
Literature reports; reactivity may depend on specific conditions

Thieno[2,3-d]pyrimidin-4-one Kinase Inhibitor Core

This compound is the right choice for synthetic campaigns targeting the 4-oxo class of thienopyrimidines. Its structure is optimized for efficient cyclization to form the pyrimidinone ring system, a key pharmacophore in various kinase inhibitors investigated for oncology applications.

Process Scale-Up Intermediate

When planning multi-gram or pilot-scale synthesis of the 2-amino-4-phenylthiophene core, this compound's synthetic route from ethyl cyanoacetate offers a significant advantage in yield and purity over routes using alternative precursors like cyanoacetamides, justifying its selection for process efficiency.

Baseline Scaffold for Library Synthesis

In drug discovery programs, this molecule serves as the essential starting point for building a library of 4-phenylthiophene analogs. It provides the crucial, unsubstituted baseline required to systematically evaluate the impact of substitutions on the phenyl ring and other positions to build a comprehensive structure-activity relationship (SAR) profile.

Application Selection Guide

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Ester reactivity for annulation
Thienopyrimidine scaffold formation and purity
aPKC signaling research
2-Amino-3-carboxy-4-phenylthiophene backbone
aPKC inhibition assay context and SAR profiling
LC-MS method development
Defined LogP and solubility
Retention time consistency and matrix-effect control

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.06669983 Da

Monoisotopic Mass

247.06669983 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4815-36-5

Wikipedia

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Explore Compound Types